molecular formula C11H22N2O B14400233 1,3-Di(propan-2-yl)-1,3-diazepan-2-one CAS No. 89913-91-7

1,3-Di(propan-2-yl)-1,3-diazepan-2-one

Cat. No.: B14400233
CAS No.: 89913-91-7
M. Wt: 198.31 g/mol
InChI Key: JDBZIHWENFNENT-UHFFFAOYSA-N
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Description

1,3-Di(propan-2-yl)-1,3-diazepan-2-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(propan-2-yl)-1,3-diazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diaminopropane with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazepanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(propan-2-yl)-1,3-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the isopropyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepanones.

Scientific Research Applications

1,3-Di(propan-2-yl)-1,3-diazepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Di(propan-2-yl)-1,3-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diisopropylbenzene: An aromatic hydrocarbon with similar isopropyl groups but a different core structure.

    1,3-Diazepane: A simpler diazepane without the isopropyl substituents.

    Thiophene Derivatives: Compounds with a five-membered ring containing sulfur, often used in similar applications.

Uniqueness

1,3-Di(propan-2-yl)-1,3-diazepan-2-one is unique due to its specific ring structure and the presence of isopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89913-91-7

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1,3-di(propan-2-yl)-1,3-diazepan-2-one

InChI

InChI=1S/C11H22N2O/c1-9(2)12-7-5-6-8-13(10(3)4)11(12)14/h9-10H,5-8H2,1-4H3

InChI Key

JDBZIHWENFNENT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCN(C1=O)C(C)C

Origin of Product

United States

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